molecular formula C15H12F2O3 B13401425 Methyl 3-(benzyloxy)-2,4-difluorobenzoate

Methyl 3-(benzyloxy)-2,4-difluorobenzoate

Cat. No.: B13401425
M. Wt: 278.25 g/mol
InChI Key: OEUUPRVWWPGZPG-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2,4-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-2,4-difluorobenzoate typically involves the esterification of 3-(benzyloxy)-2,4-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-2,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted benzoates.

Scientific Research Applications

Methyl 3-(benzyloxy)-2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2,4-difluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)-4-fluorobenzoate
  • Methyl 3-(benzyloxy)-2,6-difluorobenzoate
  • Methyl 3-(benzyloxy)-2,4-dichlorobenzoate

Comparison: Methyl 3-(benzyloxy)-2,4-difluorobenzoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

methyl 2,4-difluoro-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-8-12(16)14(13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OEUUPRVWWPGZPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F

Origin of Product

United States

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